

Physicochemical Properties of Methazolamide: A Comprehensive Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Methazolamide**, a carbonic anhydrase inhibitor with significant applications in research and drug development, particularly in the context of glaucoma treatment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to facilitate a comprehensive understanding of this compound for scientific applications.

Core Physicochemical Data

The fundamental physicochemical properties of **Methazolamide** are crucial for its handling, formulation, and mechanism of action. These properties are summarized in the tables below.

Table 1: General and Chemical Identifiers



Property	Value
IUPAC Name	N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide[1][2][3]
CAS Number	554-57-4[1][3][4][5]
Molecular Formula	C5H8N4O3S2[1][2][4][5]
Molecular Weight	236.27 g/mol [6][7][8]
Appearance	White to off-white crystalline powder[2]

Table 2: Physicochemical Properties

Property	- Value
Melting Point	205-214 °C[6][9][10]
Boiling Point	402.0 ± 28.0 °C (Predicted)[11]
рКа	7.21 - 7.30[6][9][10][12]
logP	-0.59 to 0.1[1][12]
Water Solubility	Very slightly soluble in water (0.999 g/L to 2.835 g/L)[9][10][11][13]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail standardized experimental protocols applicable to **Methazolamide**.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity.

Methodology: Capillary Method

• Sample Preparation: A small amount of finely powdered **Methazolamide** is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm



by gently tapping the tube.

- Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point.
- Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

Due to the high boiling point of **Methazolamide**, this is often a predicted value. However, for micro-samples, the following method can be employed.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

- Sample Preparation: A few drops of the substance are placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used.
- Procedure:
 - The test tube assembly is attached to the thermometer and immersed in the Thiele tube.
 - The side arm of the Thiele tube is gently heated, leading to a slow and uniform temperature increase in the oil.



- As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- Heating is discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pH values.

Methodology: Potentiometric Titration

- Sample Preparation: A standard solution of **Methazolamide** is prepared in a suitable solvent, typically a co-solvent system like water-acetonitrile for sulfonamides due to their limited aqueous solubility.
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
- Procedure:
 - The **Methazolamide** solution is placed in a beaker, and the pH electrode is immersed.
 - A standardized solution of a strong base (e.g., NaOH) is added in small increments from the burette.
 - The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination



The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

- System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH
 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Procedure:
 - A known amount of **Methazolamide** is dissolved in one of the pre-saturated phases.
 - A known volume of the second pre-saturated phase is added.
 - The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases to reach equilibrium.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of **Methazolamide** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. logP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method

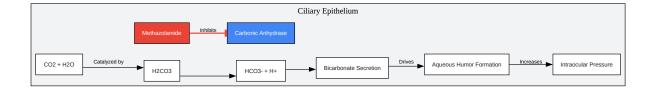
- Procedure:
 - An excess amount of solid **Methazolamide** is added to a known volume of an aqueous buffer (e.g., at physiological pH 7.4).



- The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **Methazolamide** in the filtrate (the saturated solution) is determined by a validated analytical method, such as HPLC-UV.
- Result: The determined concentration represents the equilibrium aqueous solubility of Methazolamide under the specified conditions.

Signaling Pathway and Experimental Workflow Mechanism of Action in Glaucoma

Methazolamide's primary therapeutic effect in glaucoma is the reduction of intraocular pressure (IOP). This is achieved through the inhibition of carbonic anhydrase in the ciliary body of the eye. The following diagram illustrates the proposed signaling pathway.



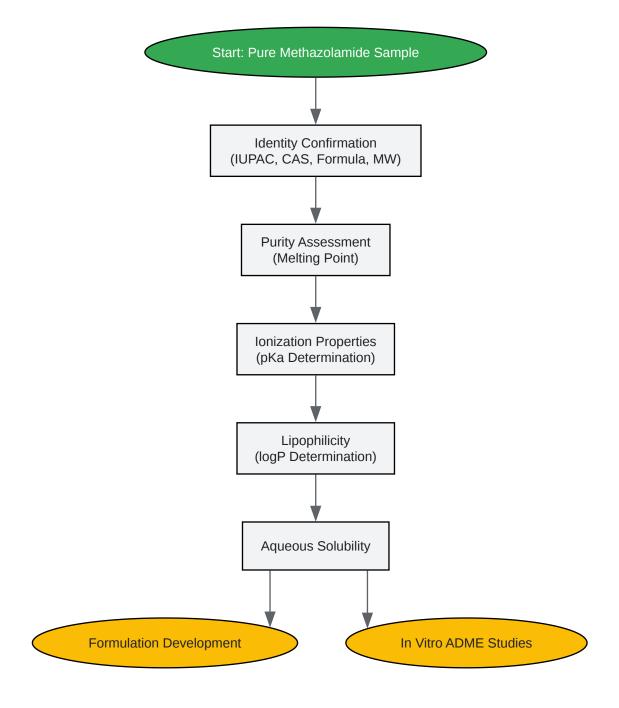
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Caption: **Methazolamide** inhibits carbonic anhydrase, reducing bicarbonate secretion and aqueous humor formation, thereby lowering intraocular pressure.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the comprehensive physicochemical characterization of a research compound like **Methazolamide**.





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Caption: A typical experimental workflow for the physicochemical profiling of **Methazolamide** for research and development purposes.

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